Fluconazole is a well-established antifungal medication commonly used in the treatment of various fungal infections. It belongs to the class of azole antifungals and operates by inhibiting the enzyme 14alpha-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. The drug's efficacy and safety profile have made it a staple in antifungal therapy, with applications ranging from superficial to systemic infections.
Fluconazole-d4 shares the same structural formula as fluconazole, except for the replacement of four hydrogen atoms with four deuterium atoms. [] This isotopic substitution does not significantly alter the molecule's overall structure or chemical properties but results in a different mass, allowing its distinction from fluconazole in mass spectrometry analysis.
Fluconazole's pharmacokinetic properties, such as its high oral bioavailability, low plasma protein binding, and extensive tissue distribution, make it suitable for treating systemic fungal infections4. Its long elimination half-life allows for steady-state concentrations to be achieved with consistent dosing, and its renal clearance necessitates dosage adjustments in patients with renal insufficiency4.
In the clinical setting, fluconazole is used to treat a variety of fungal infections, including candidiasis and cryptococcosis. Its ability to penetrate the cerebrospinal fluid makes it particularly useful in treating central nervous system infections like coccidioidal meningitis47.
Fluconazole can influence the metabolism of other drugs, such as warfarin, by inhibiting cytochrome P450 enzymes, which may necessitate careful monitoring and dosage adjustments6. It also induces hepatic cytochrome P450 gene expression and enzymatic activities, which can have implications for drug-drug interactions and liver function3.
Subinhibitory concentrations of fluconazole can affect the cellular charge and morphology of Cryptococcus neoformans, enhancing phagocytosis by macrophages and potentially aiding in the immune response against the pathogen7.
While fluconazole is generally safe, it has been associated with proarrhythmic actions, such as QT interval prolongation, which necessitates caution in patients with pre-existing cardiac conditions1.
Fluconazole's primary mechanism of action involves the inhibition of the cytochrome P450 enzyme 14alpha-demethylase2. This inhibition leads to ergosterol depletion and the accumulation of toxic sterols within the fungal cell membrane, resulting in increased membrane fluidity and altered membrane properties2. The disruption of membrane integrity ultimately compromises fungal cell viability. Additionally, fluconazole has been shown to affect the human ether-a-go-go-related gene (hERG) K(+) channels, which can lead to QT prolongation and potential proarrhythmic effects15. This action is due to both a direct block of the hERG current and a disruption of hERG protein trafficking5.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6